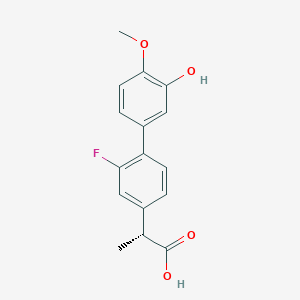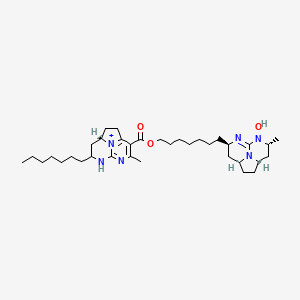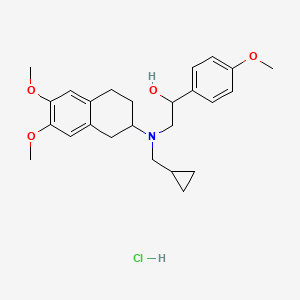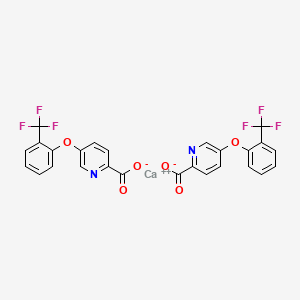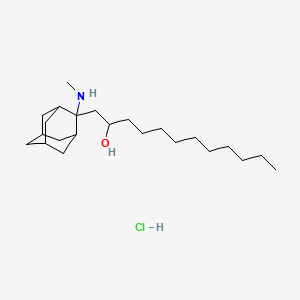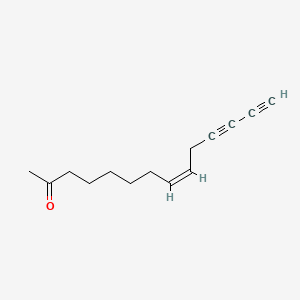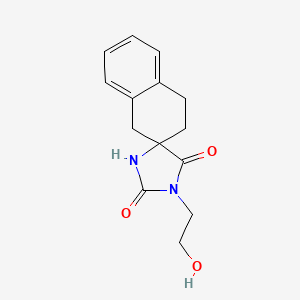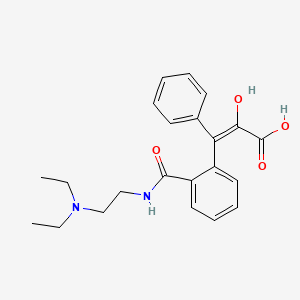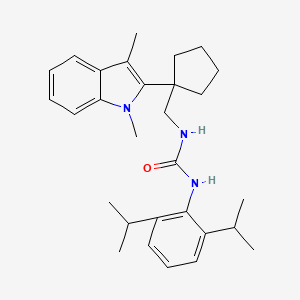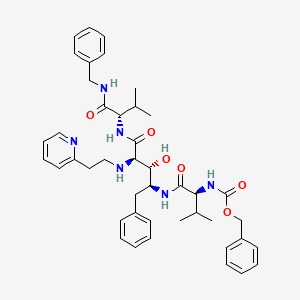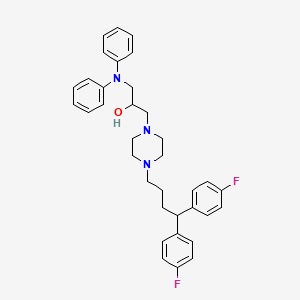
Diethylaminosildenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylaminosildenafil is a synthetic compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. It is primarily recognized for its potential applications in treating erectile dysfunction and pulmonary arterial hypertension. The compound’s unique chemical structure allows it to interact with specific molecular targets, leading to various physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethylaminosildenafil typically involves multiple steps, starting from basic organic compounds. The process often includes the following steps:
Formation of the core structure: The initial step involves the synthesis of the core structure, which is a heterocyclic compound.
Introduction of functional groups: Various functional groups, including the diethylamino group, are introduced through substitution reactions.
Final modifications: The final steps involve refining the compound to achieve the desired purity and activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Diethylaminosildenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products:
Aplicaciones Científicas De Investigación
Diethylaminosildenafil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Explored for its potential in treating erectile dysfunction, pulmonary arterial hypertension, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Diethylaminosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .
Comparación Con Compuestos Similares
Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Diethylaminosildenafil is unique due to its specific chemical modifications, which may confer distinct pharmacological properties and potential advantages over other PDE5 inhibitors. These modifications can affect its potency, selectivity, and duration of action, making it a valuable compound for further research and development .
Propiedades
Número CAS |
372152-24-4 |
|---|---|
Fórmula molecular |
C21H29N5O4S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
4-ethoxy-N,N-diethyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H29N5O4S/c1-6-10-16-18-19(25(5)24-16)21(27)23-20(22-18)15-13-14(11-12-17(15)30-9-4)31(28,29)26(7-2)8-3/h11-13H,6-10H2,1-5H3,(H,22,23,27) |
Clave InChI |
WTOLCZSAGBICPA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(CC)CC)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



